N,N'-(4-benzoyl-1,2-phenylene)bis(4-chlorobenzamide)
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Description
The compound is a type of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a phenyl group . Benzamides are a class of compounds that have been widely studied for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of a similar compound, N,N’-(1,2-phenylene)-bis[4-(azidomethyl)benzamide], was characterized by FT-IR, 1H NMR, 13C NMR, EI-MS, elemental analysis and melting point determination . These techniques could potentially be used to analyze the structure of “N,N’-(4-benzoyl-1,2-phenylene)bis(4-chlorobenzamide)”.Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “N,N’-(4-benzoyl-1,2-phenylene)bis(4-chlorobenzamide)” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For a similar compound, N,N’-(4-Benzoyl-1,2-phenylene)bis(2-phenoxyacetamide), the molecular formula is C29H24N2O5, the average mass is 480.511 Da, and the monoisotopic mass is 480.168518 Da .Future Directions
The future directions for research on a compound like “N,N’-(4-benzoyl-1,2-phenylene)bis(4-chlorobenzamide)” could include exploring its potential biological activities, studying its reactivity under various conditions, and developing new synthesis methods. It could also involve designing and synthesizing related compounds with improved properties .
properties
IUPAC Name |
N-[4-benzoyl-2-[(4-chlorobenzoyl)amino]phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl2N2O3/c28-21-11-6-18(7-12-21)26(33)30-23-15-10-20(25(32)17-4-2-1-3-5-17)16-24(23)31-27(34)19-8-13-22(29)14-9-19/h1-16H,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCRBUKZSTZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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